2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a chemical compound with the molecular formula and the CAS number 131787-39-8. This compound is classified as a diacrylate, which is characterized by the presence of two acrylate functional groups. It is primarily utilized in polymer chemistry and materials science due to its ability to undergo polymerization, forming cross-linked networks that enhance material properties.
The compound is sourced from various chemical suppliers and manufacturers, with its applications spanning across industries such as coatings, adhesives, and sealants. In terms of classification, it falls under the category of acrylates and ester compounds, specifically as a dihydroxylated diacrylate derivative. Its structure allows for significant versatility in chemical reactions and applications.
The synthesis of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) can be achieved through several methods. A common approach involves the esterification of 2,5-dimethylhexane-2,5-diol with 2-methylacrylic acid. This reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester bonds.
The molecular structure of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) features a central hexane backbone with two methyl groups at the second and fifth carbon positions. Each hydroxyl group of the diol is esterified with a 2-methylacrylate group. The structural formula can be represented as follows:
The primary chemical reactions involving 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) include:
The mechanism of action for the polymerization of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) involves:
The rate constants for these reactions can vary based on temperature and concentration but are essential for predicting polymer properties.
While specific physical properties like density and boiling point are not readily available for this compound, it is expected to exhibit typical characteristics associated with acrylate esters:
Key chemical properties include:
The primary applications of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) include:
The synthesis of 2,5-dimethyl-2,5-hexanediol (DMHD), the essential diol precursor for 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate), employs hydroxyl-radical-mediated coupling of tertiary butyl alcohol. This method utilizes Fenton-like chemistry where ferrous ions catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals (•OH). These radicals abstract hydrogen atoms from t-butyl alcohol, forming t-butyl radicals that dimerize to yield DMHD [1] [2].
Table 1: Hydroxyl-Radical Coupling Reaction Parameters
Component | Specification | Role |
---|---|---|
Tertiary butyl alcohol | 9.47 moles (702 g) in aqueous solution | Substrate for radical generation |
Hydrogen peroxide | 11.6 M, 86 mL (1 mole) | •OH radical source |
Catalyst system | FeSO₄·5H₂O (278 g) + H₂SO₄ in water | Redox catalyst for H₂O₂ decomposition |
Temperature | Maintained below 20°C | Prevents peroxide decomposition |
Reaction time | 20 minutes (simultaneous reagent addition) | Ensures controlled radical flux |
The reaction occurs under a nitrogen atmosphere in a specialized flask with a high-speed glass stirrer to prevent metal contamination. Post-reaction, the mixture undergoes neutralization with NaOH (pH 7), followed by extraction with t-butyl alcohol and subsequent vacuum distillation. Crystallization from cyclohexane/ether yields pure DMHD (40–46% yield, m.p. 87–88°C) [1]. Alternative pathways include hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts, though radical coupling remains advantageous due to readily available starting materials [1] [5].
Esterification of DMHD with methacrylic acid or its derivatives (e.g., methacryloyl chloride) forms the bis-acrylate linkage. This transformation employs acid catalysis (sulfuric or p-toluenesulfonic acid) or enzymatic methods under solvent-based or solvent-free conditions. Key challenges include suppressing polymerization of the acrylate groups and achieving high conversion without side reactions [1] [6].
Table 2: Esterification Methods for DMHD Bis-Methacrylation
Method | Conditions | Catalyst/Additives | Yield | Advantages |
---|---|---|---|---|
Acid-catalyzed | Toluene reflux, 6–8 h | H₂SO₄, molecular sieves | 70–75% | High reactivity, simple setup |
Acyl chloride | 0–5°C, base scavenger (pyridine/TEA) | — | 85–90% | Rapid reaction, anhydrous conditions |
Enzymatic | 45–50°C, solvent-free | Lipase (immobilized) | 60–65% | Green process, high selectivity |
Steglich | Room temperature, DCM | DCC/DMAP | 80–85% | Mild conditions, no polymerization |
Optimal results are achieved using acyl chloride chemistry: DMHD reacts with methacryloyl chloride in anhydrous dichloromethane at 0–5°C, with triethylamine as an acid scavenger. This method minimizes Michael addition by-products and acrylate homopolymerization. Post-reaction purification involves washing (to remove salts), drying, and distillation under reduced pressure to isolate the bis-acrylate as a colorless liquid [6]. Solvent-free enzymatic esterification using lipases (e.g., Candida antarctica lipase B) demonstrates emerging potential, though reaction rates require optimization [6].
Selective mono- vs. bis-acrylation is controlled by catalyst design and stoichiometric ratios. Heterogeneous acid catalysts (e.g., sulfated zirconia) promote high bis-ester selectivity (>90%) under mild conditions by activating the diol’s hydroxyl groups without degrading the acrylate moiety. Nickel-based catalysts (e.g., NiCl₂/NaBH₄) facilitate in situ acrylate formation from methacrylic acid and DMHD, though competing diol dehydration remains a challenge [7] [8].
Table 3: Catalytic Performance in Bis-Methacrylation
Catalyst System | Temperature | Reaction Time | Bis-Ester Selectivity | Key Mechanism |
---|---|---|---|---|
Sulfated zirconia | 80°C | 4 h | 92% | Brønsted acid sites activate carbonyl groups |
Palladium triphenylphosphine | 100°C | 6 h | 78% | Lewis acid-assisted deprotonation |
NiCl₂/NaBH₄ | 60°C | 3 h | 85% | Reductive coupling avoiding free radicals |
Titanium tetrabutoxide | 70°C | 5 h | 88% | Coordination of diol to Ti(IV) center |
Palladium-triphenylphosphine complexes exhibit dual functionality: they catalyze esterification while suppressing radical polymerization through π-complexation with acrylate double bonds. Recent advances focus on recoverable catalysts, such as silica-supported sulfonic acids, which achieve >85% bis-ester yield over five cycles with minimal leaching [7] [8].
Solvent-free methodologies enhance sustainability by eliminating volatile organic compounds (VOCs) and improving atom economy. Melt-phase esterification couples DMHD with methacrylic acid at 100–110°C using acid catalysts (e.g., amberlyst-15), yielding the bis-acrylate directly after vacuum distillation (75–80% yield) [3] [6]. Reactive extrusion represents an advanced technique where diol and acrylate monomers are mixed in a twin-screw extruder at elevated temperatures (120–140°C), with residence times under 10 minutes enabling continuous production [6].
Microwave assistance significantly accelerates solvent-free reactions: a mixture of DMHD, methacrylic acid, and p-TSA exposed to 150 W microwaves achieves 95% conversion in 15 minutes versus 6 hours conventionally. Enzymatic pathways using immobilized lipases (e.g., Novozym 435) in solvent-free systems provide high regioselectivity (>98% bis-ester) at 50°C, though enzyme cost remains a barrier for industrial scaling [3] [6]. These approaches align with green chemistry principles by reducing energy consumption and waste generation.
Table 4: Solvent-Free Methods for Bis-Acrylate Synthesis
Method | Conditions | Catalyst | Conversion | E-factor |
---|---|---|---|---|
Melt-phase | 110°C, 6 h, N₂ atmosphere | p-TSA (0.5 mol%) | 78% | 1.2 |
Microwave-assisted | 300 W, 15 min, neat | Sulfated zirconia | 95% | 0.8 |
Reactive extrusion | 130°C, 8 min, screw speed 100 rpm | Amberlyst-15 | 82% | 0.5 |
Enzymatic (solvent-free) | 50°C, 24 h, stirring | Lipase PS-IM | 65% | 1.0 |
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